Dihydroabikoviromycin

Descripción

Historical Discovery and Initial Isolation of Dihydroabikoviromycin

Dihydroabikoviromycin was first identified as a biologically inactive precursor to the antiviral and antifungal antibiotic, abikoviromycin (B1666469). gwdguser.de Its discovery was linked to the study of a Streptomyces strain, SF-973, which was found to produce three related substances: SF-973 A (abikoviromycin), SF-973 B (an enzyme), and SF-973 C (dihydroabikoviromycin). mathewsopenaccess.com Researchers Tsuruoka and colleagues in 1973 described the enzymatic conversion of the inactive dihydroabikoviromycin into the active abikoviromycin. gwdguser.de Later, in 1998, bioassay-guided fractionation of a chloroform (B151607) extract from Streptomyces anulatus JH801 also led to the isolation of dihydroabikoviromycin, where it was identified as a genotoxic agent. gwdguser.deresearchgate.net

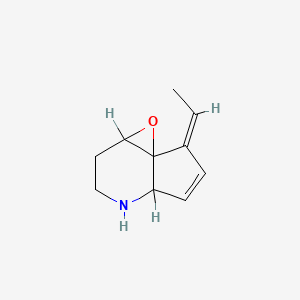

Structural Relationship to Abikoviromycin and Other [4.3.0] Piperidine (B6355638) Alkaloids

Dihydroabikoviromycin is a member of the [4.3.0] piperidine alkaloid family, characterized by a bicyclic core structure. thieme-connect.comresearchgate.net This family includes a variety of structurally related natural products. thieme-connect.comresearchgate.net

Dihydroabikoviromycin is the direct precursor to abikoviromycin. gwdguser.de The key structural difference lies in the oxidation state of the piperidine ring. Dihydroabikoviromycin contains an amine functionality, which is oxidized to an imine group in abikoviromycin. chemrxiv.orgnih.gov This transformation is catalyzed by an oxidoreductase enzyme. nih.gov Abikoviromycin is known to be highly unstable, polymerizing rapidly upon isolation. researchgate.net

The [4.3.0] bicyclic core of dihydroabikoviromycin is a common feature shared with other piperidine alkaloids like the streptazones, epostatin, and camporidines. thieme-connect.comresearchgate.net Streptazones, such as streptazone E, are also polyketide alkaloids produced by Streptomyces species and share a similar cyclopentane-fused piperidine scaffold. researchgate.net Epostatin and the camporidines also possess this core structure, with variations in their side chains and other functional groups. uni-koeln.desnu.ac.kr For instance, some of these related compounds, like streptazone A and abikoviromycin, feature an epoxide functionality, forming a tricyclic system. chemrxiv.orguni-koeln.de

Structure

3D Structure

Propiedades

Número CAS |

38704-36-8 |

|---|---|

Fórmula molecular |

C10H13NO |

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

(10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]dec-8-ene |

InChI |

InChI=1S/C10H13NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,8-9,11H,5-6H2,1H3/b7-2- |

Clave InChI |

XFDNFSFFQFVZGJ-UQCOIBPSSA-N |

SMILES |

CC=C1C=CC2C13C(O3)CCN2 |

SMILES isomérico |

C/C=C\1/C=CC2C13C(O3)CCN2 |

SMILES canónico |

CC=C1C=CC2C13C(O3)CCN2 |

Sinónimos |

dihydroabikoviromycin SF-973C |

Origen del producto |

United States |

Biosynthesis Pathway Elucidation of Dihydroabikoviromycin

Identification of Biosynthetic Gene Clusters Encoding Dihydroabikoviromycin Production

The genetic blueprint for dihydroabikoviromycin production is located in a biosynthetic gene cluster (BGC) within the genome of producing organisms, primarily bacteria from the genus Streptomyces. etsu.eduresearchgate.net These clusters are contiguous sets of genes that encode all the necessary enzymatic machinery for the synthesis of a specific secondary metabolite. secondarymetabolites.org The identification of these BGCs is often accomplished through genome mining, a process that searches for sequences homologous to known biosynthesis genes, such as polyketide synthases. frontiersin.org

For instance, the BGC for streptazone E, a structurally related precursor to abikoviromycin (B1666469), was identified in Streptomyces sp. MSC090213JE08. researchgate.net This cluster contains genes for a modular type I polyketide synthase and a suite of tailoring enzymes, providing a direct model for the dihydroabikoviromycin pathway. researchgate.net Similarly, the arp (B169211) gene cluster, responsible for producing argimycin P alkaloids in Streptomyces argillaceus, contains a comparable set of genes, including PKSs, aminotransferases, and cyclases, further highlighting a conserved biosynthetic strategy for this class of molecules. nih.gov

The fundamental carbon skeleton of dihydroabikoviromycin is assembled by Type I Polyketide Synthases (PKSs). researchgate.netnih.govmedchemexpress.com These are large, multifunctional enzymes organized in a modular fashion, where each module is responsible for one cycle of chain elongation. wikipedia.orgmdpi.com A minimal Type I PKS module contains a ketosynthase (KS) domain, which catalyzes the carbon-carbon bond-forming condensation reaction; an acyltransferase (AT) domain, which selects and loads the extender unit (typically malonyl-CoA or a derivative); and an acyl carrier protein (ACP) domain, which tethers the growing polyketide chain as a thioester. wikipedia.orgnih.gov

In pathways analogous to dihydroabikoviromycin synthesis, such as that of argimycin P, three distinct PKS proteins (ArpPI, ArpPII, and ArpPIII) collaborate to assemble the initial hexaketide chain. nih.gov The streptazone E cluster likewise encodes a modular Type I PKS essential for its synthesis. researchgate.net The sequential action of the PKS modules dictates the length and initial pattern of ketogroups along the polyketide backbone, which is then released, often as a reactive aldehyde, for further modification by tailoring enzymes. nih.govmdpi.com

Following the assembly of the polyketide chain by the PKS, a variety of tailoring enzymes modify the structure to create the final complex architecture of dihydroabikoviromycin. rsc.orgnih.gov These enzymes introduce heteroatoms, catalyze redox reactions, and facilitate cyclizations. researchgate.netrsc.org Gene disruption studies in related pathways have been instrumental in assigning functions to these enzymes. researchgate.net

A crucial step in the biosynthesis of piperidine (B6355638) alkaloids like dihydroabikoviromycin is the incorporation of a nitrogen atom, which is catalyzed by an aminotransferase. nih.govresearchgate.net This enzyme typically transfers an amino group from a donor molecule, such as an amino acid, to a keto group or an aldehyde on the polyketide intermediate. mdpi.com In the argimycin P pathway, the aminotransferase ArpN is required for the formation of nigrifactin, a piperideine-containing intermediate. nih.gov The streptazone E cluster also contains a requisite aminotransferase, underscoring the conserved nature of this transformation in establishing the piperidine ring system. researchgate.net

Oxidoreductases play multiple, critical roles throughout the biosynthetic pathway. researchgate.netrsc.org During the PKS-led assembly, ketoreductase (KR) and dehydratase (DH) domains within the PKS modules can reduce keto groups to hydroxyls and subsequently form double bonds. mdpi.com After the polyketide chain is released, standalone oxidoreductases catalyze further modifications. In the related argimycin P pathway, one oxidoreductase is proposed to form epoxide groups on an intermediate, while another enzyme, an imine reductase, is involved in the formation of the piperidine ring. nih.gov An oxidoreductase is also responsible for the final conversion of dihydroabikoviromycin into its oxidized counterpart, abikoviromycin. nih.govgwdguser.de The streptazone E cluster encodes three distinct oxidoreductases, highlighting the importance of redox chemistry in shaping the final molecule. researchgate.net

The formation of the fused ring system of dihydroabikoviromycin is catalyzed by dedicated cyclase enzymes. nih.govresearchgate.net While some cyclizations can occur spontaneously, complex ring formations often require enzymatic control to ensure correct stereochemistry. The biosynthesis of streptazone E involves two putative cyclases from the nuclear transport factor 2-like superfamily, which are proposed to catalyze a C-C bond formation coupled with the opening of an epoxide ring to generate the five-membered ring. researchgate.net In the argimycin P cluster, two proteins, ArpHI and ArpHII, are thought to cooperate to catalyze the cyclization reaction that forms a five-membered ring. nih.govcore.ac.uk These enzymes guide the intramolecular reactions that transform a linear or monocyclic precursor into the final bicyclic scaffold.

Functional Characterization of Associated Tailoring Enzymes

Oxidoreductases

Proposed Biosynthetic Intermediates and Their Transformations

Based on the characterization of related biosynthetic pathways, a putative sequence of events for dihydroabikoviromycin biosynthesis can be proposed. nih.govresearchgate.net The process begins with the PKS-mediated synthesis of a linear polyketide, which is then reductively released as an aldehyde. nih.gov This aldehyde undergoes transamination to introduce a nitrogen atom, leading to the spontaneous or enzyme-catalyzed formation of a six-membered piperidine ring via an imine intermediate. nih.gov Subsequent modifications by oxidoreductases can introduce epoxides, which serve as reactive handles for the final cyclization steps. core.ac.uk The pathway culminates in a cyclase-mediated reaction that forms the fused five-membered ring, yielding the core structure of dihydroabikoviromycin. researchgate.net

The structural elucidation of intermediates that accumulate in mutant strains where specific tailoring enzymes have been knocked out has been key to piecing together this sequence. researchgate.net For example, the disruption of cyclase genes in related pathways leads to the accumulation of monocyclic or epoxide-containing precursors. nih.govcore.ac.uk

Table 1: Key Enzymes in the Biosynthesis of Dihydroabikoviromycin and Related Alkaloids This table is generated based on data from analogous biosynthetic pathways.

| Enzyme Type | Gene Example(s) | Proposed Function | Reference(s) |

|---|---|---|---|

| Type I Polyketide Synthase | ArpPI, ArpPII, ArpPIII | Assembles the linear hexaketide backbone. | nih.gov |

| Aminotransferase | ArpN | Catalyzes the introduction of a nitrogen atom to form the piperidine ring precursor. | nih.govresearchgate.net |

| Oxidoreductase | ArpDHI | Involved in the formation of epoxide-containing intermediates. | nih.govcore.ac.uk |

| Oxidoreductase | (Unnamed) | Converts dihydroabikoviromycin to abikoviromycin. | nih.govgwdguser.de |

| Cyclase | ArpHI, ArpHII | Cooperate to catalyze the formation of the five-membered ring. | nih.govcore.ac.uk |

| Cyclase | (Unnamed, NTF2-like) | Catalyzes C-C bond formation coupled with epoxide ring opening. | researchgate.net |

| Thioester Reductase | (Domain on ArpPIII) | Releases the completed polyketide chain from the PKS as an aldehyde. | nih.gov |

Enzymatic Conversion of Abikoviromycin to Dihydroabikoviromycin

Dihydroabikoviromycin is a key intermediate in the biosynthesis of the antiviral and antifungal compound abikoviromycin. The conversion between these two molecules involves a reversible oxidation-reduction reaction. Early research identified an oxidoreductase from the producing organism that catalyzes the oxidation of dihydroabikoviromycin to form abikoviromycin. This enzyme, referred to as SF-973 B substance, facilitates the conversion of the secondary amine in the piperidine ring of dihydroabikoviromycin into an imine group, yielding abikoviromycin.

Specifically, the formation of the piperidine ring in dihydroabikoviromycin from an imine precursor is catalyzed by an imine reductase. frontiersin.org The arp gene cluster, for instance, contains genes such as arpDHI and arpK (an imine reductase) that are proposed to carry out such reductive steps. frontiersin.org The ArpDHI enzyme shows similarity to acyl-CoA dehydrogenases, while ArpK is a putative imine reductase. frontiersin.org These enzymes are responsible for the reduction of the C7-C8 double bond and the imine group, respectively, leading to the saturated piperidine ring characteristic of dihydroabikoviromycin. frontiersin.org

Regulatory Mechanisms Governing Dihydroabikoviromycin Biosynthesis

The production of dihydroabikoviromycin, like many other secondary metabolites in Streptomyces, is a tightly controlled process governed by a complex network of regulatory proteins and influenced by external environmental and nutritional cues. nih.gov These mechanisms ensure that the compound is produced at the appropriate time in the bacterial life cycle, typically during the transition from primary to secondary metabolism. nih.gov

Transcriptional Regulation of Biosynthetic Genes

The expression of the biosynthetic genes responsible for producing dihydroabikoviromycin is controlled by dedicated transcriptional regulators located within or near the gene cluster. frontiersin.orgnih.gov Studies on the homologous arp gene cluster in Streptomyces argillaceus have identified a pair of key regulatory genes that exert precise control over the pathway: arpRI and arpRII. frontiersin.orgnih.gov

ArpRI: This gene encodes a Streptomyces antibiotic regulatory protein (SARP)-like transcriptional activator. SARPs are a family of regulators that typically bind to promoter regions of biosynthetic genes to enhance their transcription. nih.gov Gene inactivation experiments have shown that ArpRI is essential for the production of these alkaloids; deleting arpRI completely abolishes the transcription of several key structural genes, including those for polyketide synthases (arpPI, arpPIII), an aminotransferase (arpN), a dehydrogenase (arpDHI), and others, thereby halting the entire biosynthetic pathway. Conversely, overexpression of arpRI leads to a significant increase in the production of the final compounds. researchgate.net

ArpRII: This gene encodes a TetR-like transcriptional repressor. frontiersin.org TetR-family repressors typically bind to operator sequences in the DNA, blocking transcription. Inactivation of arpRII results in a substantial increase in the production of the pathway's metabolites, confirming its role as a negative regulator. frontiersin.org Reverse transcription PCR (RT-PCR) analysis revealed that in the arpRII mutant, the transcription levels of all arp genes were elevated compared to the wild-type strain.

This dual-control system, featuring a master activator (ArpRI) and a repressor (ArpRII), allows for fine-tuned regulation of the biosynthetic gene cluster in response to developmental and environmental signals.

| Regulatory Gene | Protein Family | Function | Effect of Inactivation | Effect of Overexpression |

|---|---|---|---|---|

| arpRI | SARP-like Activator | Positive Regulator | Complete block of production | Increased production (up to 94%) researchgate.net |

| arpRII | TetR-like Repressor | Negative Regulator | Increased production (56-259%) | Decreased production (48-87%) |

Influence of Nutritional and Environmental Factors on Gene Expression

The production of dihydroabikoviromycin is highly sensitive to the composition of the growth medium and various environmental conditions. gwdguser.deresearchgate.net These factors can influence gene expression both directly and indirectly by affecting the primary metabolism that supplies the necessary precursor molecules. nih.govmdpi.com

Research on Streptomyces anulatus has shown that the synthesis of dihydroabikoviromycin is closely linked to the availability of specific nutrients. gwdguser.deresearchgate.net The production phase typically begins late in the batch cultivation, often after the primary carbon source, such as glucose, has been depleted. gwdguser.de This suggests that glucose may exert a repressive effect on the biosynthetic genes, a common phenomenon in Streptomyces secondary metabolism. mdpi.com

Key nutritional factors influencing production include:

Carbon Sources: While glucose depletion appears to trigger production, other carbon sources can have varied effects. gwdguser.deaaup.edu For instance, some studies indicate that starch can have a positive effect on production, whereas sucrose (B13894) may act as a repressor. aaup.edu

Nitrogen Sources: The availability and type of nitrogen are critical. mdpi.com Dihydroabikoviromycin production in S. anulatus is negatively impacted by low concentrations of ammonia (B1221849). gwdguser.deresearchgate.net In other related Streptomyces species, organic nitrogen sources like yeast extract and malt (B15192052) extract have been found to be significant for the production of similar metabolites. aaup.eduaensiweb.com

pH and Inoculum Size: The initial pH of the culture medium and the size of the inoculum are also important parameters that can positively influence the yield of the active substance. aaup.edu

Furthermore, production of the compound has been observed to correlate with morphological changes in the bacterium, such as the onset of sporulation, which itself is a response to nutrient limitation and environmental stress. gwdguser.deresearchgate.netfrontiersin.org

| Factor | Observed Effect | Reference |

|---|---|---|

| Glucose | Depletion triggers production; may have a repressive effect. | gwdguser.deresearchgate.net |

| Ammonia | Low concentrations negatively affect production. | gwdguser.deresearchgate.net |

| Starch | Reported to have a positive effect on production. | aaup.edu |

| Sucrose | Reported to repress production. | aaup.edu |

| Yeast Extract | Reported to repress production. | aaup.edu |

| pH | Optimal initial pH has a positive effect. | aaup.edu |

| Inoculum Size | Optimal size has a positive effect. | aaup.edu |

| Sporulation | Production is correlated with the onset of sporulation. | gwdguser.deresearchgate.net |

Chemical Synthesis and Derivatization Strategies for Dihydroabikoviromycin

Reported Approaches Towards the Total Synthesis of Dihydroabikoviromycin

The total synthesis of dihydroabikoviromycin and its related compounds, such as abikoviromycin (B1666469) and streptazone A, has been a subject of significant research. These molecules are characterized by a compact and highly functionalized [4.3.0] bicyclic piperidine (B6355638) core, presenting considerable synthetic challenges. thieme-connect.com

A notable approach involves a concise asymmetric synthesis that also yields streptazone A and abikoviromycin. researchgate.netchemrxiv.org This strategy begins with the construction of streptazone B1, a related alkaloid, through a rhodium-catalyzed distal selective allene-ynamide Pauson-Khand reaction. researchgate.netresearchgate.net This key step is followed by a highly regioselective and enantioselective epoxidation using chiral phase-transfer catalysis to produce streptazone A. chemrxiv.orgresearchgate.net A subsequent chemoselective reduction of the enaminone system, catalyzed by iridium, affords abikoviromycin. researchgate.netchemrxiv.org With careful control of the reaction conditions, including the addition of a reductant, this process can be extended to produce dihydroabikoviromycin. chemrxiv.org This synthetic route is efficient, producing dihydroabikoviromycin in just nine steps. chemrxiv.org

The structural complexity of dihydroabikoviromycin, which includes an epoxide functionality on a 6/5/3 tricyclic core, makes its synthesis a challenging endeavor. uni-koeln.de

Asymmetric Synthetic Methodologies for Related Piperidine Alkaloids

The synthesis of piperidine alkaloids often relies on powerful asymmetric methodologies to control the stereochemistry of the final product. These methods are crucial for creating specific stereoisomers, which can have vastly different biological activities.

Pauson-Khand Cycloaddition: This reaction is a powerful tool for constructing cyclopentenone rings, which are key structural motifs in many natural products. rsc.orgresearchgate.net In the synthesis of related alkaloids, a rhodium-catalyzed intramolecular Pauson-Khand reaction of an allene-tethered ynamide has been used to create the bicyclo[4.3.0] core. chemrxiv.orgresearchgate.net This reaction has been shown to be effective in creating complex polycyclic systems with high stereoselectivity. rsc.org The use of chiral ligands, such as BINAP, in rhodium-catalyzed Pauson-Khand reactions allows for the enantioselective synthesis of tricyclic compounds. rsc.org

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a widely used method for the enantioselective synthesis of epoxy alcohols from allylic alcohols. rsc.orgunits.it This reaction has been a key step in the total synthesis of various piperidine alkaloids, such as (-)-andrachcinidine. units.itresearchgate.net Another important method is the organocatalytic asymmetric epoxidation of chromenes mediated by iminium salt catalysts, which can yield high enantiomeric excesses. st-andrews.ac.uk Chiral phase-transfer catalysis has also been successfully employed for the regio- and enantioselective epoxidation of enones, a crucial step in the synthesis of streptazone A. chemrxiv.orgresearchgate.net

Achieving stereocontrol during the formation of the piperidine ring is paramount in alkaloid synthesis. Various strategies have been developed to address this challenge. For instance, N-directed hydroboration has been shown to provide good stereocontrol in the synthesis of amino alcohols related to piperidine alkaloids. nih.gov The stereoselectivity of this reaction can be influenced by steric effects within the molecule. nih.gov

Intramolecular conjugate aza-Michael addition is another key reaction for constructing the piperidine ring with controlled stereochemistry. researchgate.net This method has been used in the synthesis of (-)-andrachcinidine, where the cyclization proceeds to give the 2,6-cis configuration exclusively. researchgate.net Furthermore, starting from enantiopure materials like citronellic acids allows for the synthesis of all four diastereomers of a trisubstituted piperidine-alkaloid substructure with complete stereocontrol. acs.orgnih.gov

| Key Asymmetric Reaction | Application in Piperidine Alkaloid Synthesis |

| Pauson-Khand Cycloaddition | Construction of the bicyclo[4.3.0] core of streptazone B1. chemrxiv.orgresearchgate.net |

| Sharpless Asymmetric Epoxidation | Enantioselective synthesis of epoxy alcohols as key intermediates. rsc.orgunits.itresearchgate.net |

| Chiral Phase-Transfer Catalyzed Epoxidation | Regio- and enantioselective epoxidation of streptazone B1 to streptazone A. chemrxiv.orgresearchgate.net |

| N-Directed Hydroboration | Stereocontrolled synthesis of amino alcohols related to piperidine alkaloids. nih.gov |

| Intramolecular aza-Michael Addition | Stereoselective formation of the piperidine ring in (-)-andrachcinidine. researchgate.net |

Key Asymmetric Reactions (e.g., Pauson-Khand Cycloaddition, Epoxidation)

Chemical Derivatization of Dihydroabikoviromycin and Analogues

The chemical derivatization of natural products is a common strategy to explore structure-activity relationships and develop new compounds with improved properties. wikipedia.org While specific derivatization of dihydroabikoviromycin is not extensively detailed in the provided context, the synthesis of analogues is a key aspect of the research. The flexible synthetic routes developed for the core structures of these alkaloids allow for the creation of various analogues. acs.orgnih.gov For example, the synthesis of all four diastereomers of a related piperidine-alkaloid substructure facilitates access to a range of analogues. acs.orgnih.gov

The concept of "diverted total synthesis," where the goal is to synthesize analogues rather than the natural product itself, is relevant here. wikipedia.orgbeilstein-journals.org This approach allows for the exploration of chemical space around the natural product scaffold. The synthesis of novel opines based on phenylalanine and tyrosine, using asymmetric Pd-catalyzed N-allylation, is an example of creating analogues of related structures. uni-koeln.de Furthermore, the derivatization of intermediates in the synthetic pathway can lead to a diverse set of final compounds. uni-koeln.de

Chemoenzymatic Synthesis Prospects Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create complex molecules. nih.govmonash.edu This approach offers several advantages, including milder reaction conditions and reduced need for protecting groups. monash.edu The use of biosynthetic enzymes from natural product pathways is a promising strategy for synthesizing complex molecules like dihydroabikoviromycin and its analogues. helmholtz-hips.de

Enzymes such as polyketide synthases, which are involved in the biosynthesis of abikoviromycin and dihydroabikoviromycin, could potentially be harnessed for synthetic purposes. nih.govresearchgate.net The discovery and characterization of these biosynthetic enzymes can provide new biocatalysts for organic synthesis. monash.edu For example, plant-derived type III polyketide synthases have shown broad substrate promiscuity, allowing them to produce a variety of unnatural polyketide products. nih.gov By combining enzymatic transformations with chemical synthesis of precursor molecules, it is possible to generate novel compounds. nih.gov Thioesterase domains, which are involved in the final macrocyclization step of many natural products, also show potential for the chemoenzymatic synthesis of macrocyclic compounds. beilstein-journals.org

Microbial Production and Fermentation Optimization of Dihydroabikoviromycin

Isolation and Characterization of High-Producing Microbial Strains

The foundation of a successful fermentation process lies in the procurement of a robust, high-producing microbial strain. While several species of the genus Streptomyces are known to produce Dihydroabikoviromycin, including Streptomyces olivaceus, Streptomyces viridochromogenes, and Streptomyces reticuli, detailed production studies have prominently featured Streptomyces anulatus. rjptonline.org

A notable example is the isolation of Streptomyces anulatus strain JH801 from a soil sample collected in a coniferous woodland in Finland. gwdguser.de Initial screening of numerous actinomycete isolates from diverse environments, such as polluted marsh pond sediments and woodland topsoil, identified strain JH801 as a potent producer of genotoxic agents, which was later identified as Dihydroabikoviromycin. gwdguser.de

| Strain ID | Source of Isolation | Key Morphological Characteristics | Producing Compound |

| JH801 | Coniferous woodland soil | Yellow aerial mycelium, Rectus flexibilis spore chains, smooth spore surface | Dihydroabikoviromycin |

| SF-973 | Not specified | Not specified | Dihydroabikoviromycin |

Optimization of Fermentation Parameters for Enhanced Yield

The yield of Dihydroabikoviromycin is profoundly influenced by the composition of the fermentation medium and the physical conditions of the culture. Optimization of these parameters is crucial for maximizing production.

Influence of Carbon and Nitrogen Sources

Studies on Streptomyces anulatus JH801 have shown that Dihydroabikoviromycin can be produced in a defined medium with glucose and ammonia (B1221849) as the sole carbon and nitrogen sources, respectively. gwdguser.de Research indicates that genotoxin production and sporulation are not inhibited by glucose. gwdguser.de However, low concentrations of ammonia have been observed to negatively affect production. gwdguser.de In shake flask cultivations aimed at chemical identification, a complex medium (Glycerol-Arginine-Yeast extract or GAY medium) has also been utilized. gwdguser.de

For other Streptomyces species producing different antibiotics, glucose and ammonium (B1175870) nitrate (B79036) have been identified as the best carbon and nitrogen sources for both growth and antibiotic production, leading to a 1.82-fold increase in yield after optimization. researchgate.net This highlights the species-specific nutritional requirements for optimal secondary metabolite production.

Optimal Temperature and pH Conditions

Temperature and pH are critical environmental factors that govern microbial growth and metabolite synthesis. For the production of Dihydroabikoviromycin by S. anulatus JH801 in a 5-liter bioreactor, the temperature was maintained at a constant 30°C and the pH was controlled at 6.0. gwdguser.de The pH was kept constant through the automated addition of 1 mol/L H₂SO₄ or 4 mol/L NaOH. gwdguser.de These conditions were found to be suitable for the production of the compound. For other antibiotic fermentations by Streptomyces species, an initial medium pH of 7.2 and an incubation temperature of 30°C have been reported as optimal. researchgate.net

Agitation and Aeration Regimes

In submerged fermentation, agitation and aeration are vital for ensuring proper mixing of nutrients and maintaining sufficient dissolved oxygen levels for microbial metabolism and product formation. During the fermentation of S. anulatus JH801 for Dihydroabikoviromycin production, the aeration rate was kept constant at 1 volume of air per volume of medium per minute (vvm) and the agitation was maintained at 500 revolutions per minute (rev min⁻¹). gwdguser.de These conditions were established in a 5-liter bioreactor equipped with four baffles and two Rushton four-blade disk turbines. gwdguser.de In shake flask cultures of the same strain, a rotary shaker speed of 150 rev min⁻¹ was used. gwdguser.de

Process Control and Monitoring in Submerged Fermentation

Effective control and monitoring of the fermentation process are essential for achieving high yields and consistent product quality. In the production of Dihydroabikoviromycin by S. anulatus JH801, key parameters such as temperature, pH, and agitation rate were controlled during the cultivations in a bioreactor. gwdguser.de

Monitoring of the fermentation progress involved withdrawing samples at regular intervals to measure biomass concentration, extracellular glucose concentration, and genotoxin activity. gwdguser.de Biomass was determined by dry weight measurement, while extracellular glucose was measured using flow injection analysis based on an enzymatic oxidation reaction. gwdguser.de Genotoxin production was observed to occur late in the batch culture, following the depletion of glucose. gwdguser.de Fed-batch experiments have also been conducted, indicating that glucose limitation alone is not sufficient to trigger production. gwdguser.de

Application of Statistical Methods (e.g., Response Surface Methodology)

Statistical methods, such as Response Surface Methodology (RSM), are powerful tools for optimizing fermentation processes by analyzing the interactions between different variables. researchgate.netjapsonline.com While the literature details the application of RSM for the optimization of other antibiotic production processes by Streptomyces and other microorganisms, specific studies detailing the use of RSM for enhancing Dihydroabikoviromycin production were not prominently found in the reviewed research. researchgate.netjapsonline.comresearchgate.net However, the principles of RSM, which involve modeling and analyzing the effects of various factors to find the optimal conditions, are broadly applicable and could significantly benefit the optimization of Dihydroabikoviromycin fermentation. For instance, RSM has been successfully used to model and optimize the production of bioactive metabolites by Saccharothrix flava VSM-3, where it helped in understanding the influence of five different variables on the yield. researchgate.netjapsonline.com

Kinetic Modeling of Growth and Product Formation

Kinetic modeling is a crucial tool for understanding and optimizing the fermentation process for dihydroabikoviromycin production by microorganisms like Streptomyces anulatus. nih.gov By creating mathematical representations of cell growth and product synthesis, researchers can predict process behavior, identify limiting factors, and design improved fermentation strategies. nih.govufc.br For secondary metabolites such as dihydroabikoviromycin, production is often not directly coupled with cell growth. Studies on Streptomyces anulatus have indicated that the production of this genotoxic compound is correlated with the onset of sporulation, which typically occurs during the stationary phase of growth after essential nutrients have been depleted. gwdguser.de

Unstructured kinetic models are frequently employed to describe the dynamics of batch fermentation. researchgate.net These models provide a macroscopic view of the process without delving into the complex intracellular mechanics. For the production of dihydroabikoviromycin, a two-stage modeling approach is often suitable:

Growth Phase Modeling : The logistic equation is commonly used to model the sigmoidal growth curve of the microbial population. This model accounts for an initial exponential growth phase followed by a deceleration as the substrate becomes limited or inhibitory byproducts accumulate. researchgate.net

Product Formation Modeling : The Luedeking-Piret model is particularly well-suited for describing secondary metabolite formation. This model relates the rate of product formation to both the instantaneous biomass concentration (growth-associated production) and the rate of biomass growth (non-growth-associated production). researchgate.netscielo.br Given that dihydroabikoviromycin production is linked to the stationary and sporulation phases in S. anulatus, the non-growth-associated term in the Luedeking-Piret equation would be dominant. gwdguser.deresearchgate.net

The general forms of these kinetic equations are:

Logistic Equation for Growth : dX/dt = µ_max * X * (1 - X/X_max)

Luedeking-Piret Equation for Product Formation : dP/dt = α * (dX/dt) + β * X

Where:

X = Biomass concentration (g/L)

P = Product (dihydroabikoviromycin) concentration (mg/L)

t = time (h)

µ_max = Maximum specific growth rate (h⁻¹)

X_max = Maximum biomass concentration (g/L)

α = Growth-associated product formation constant (mg product/g biomass)

β = Non-growth-associated product formation constant (mg product/g biomass·h)

By fitting experimental data from batch fermentations to these models, key kinetic parameters can be estimated, allowing for process simulation and optimization. ufc.brscielo.br

Table 1: Key Kinetic Parameters for Dihydroabikoviromycin Fermentation Modeling This table presents hypothetical, yet realistic, kinetic parameters for a typical Streptomyces anulatus fermentation process based on the models described. Actual values would be determined experimentally.

| Parameter | Symbol | Description | Typical Value Range |

|---|---|---|---|

| Maximum Specific Growth Rate | µ_max | The highest rate at which the microbial population can grow under optimal conditions. | 0.1 - 0.3 h⁻¹ |

| Maximum Biomass Concentration | X_max | The carrying capacity of the medium; the maximum biomass concentration supported. | 5 - 15 g/L |

| Growth-Associated Constant | α | Represents product formation that occurs concurrently with cell growth. | Low to negligible |

| Non-Growth-Associated Constant | β | Represents product formation that occurs during the stationary phase, independent of growth rate. This is the key parameter for dihydroabikoviromycin. | 0.5 - 2.0 mg/g·h |

Strain Improvement Strategies for Biosynthetic Efficiency

To make the production of dihydroabikoviromycin economically viable, it is essential to enhance the productivity of the producing microbial strain. nih.gov Wild-type microorganisms isolated from nature typically produce secondary metabolites in very small quantities. nih.gov Strain improvement programs, which utilize both classical and modern genetic techniques, are employed to develop industrial strains capable of producing the target compound at much higher titers. nih.govmicrobiologyclass.net

Classical Mutagenesis and Selection

For decades, the cornerstone of strain improvement has been classical, or random, mutagenesis coupled with high-throughput screening. microbiologyclass.net This "brute-force" approach does not require detailed knowledge of the organism's genome or biosynthetic pathways. nih.gov The process involves exposing a population of Streptomyces anulatus spores or cells to a mutagenic agent and then screening the surviving mutants for enhanced dihydroabikoviromycin production. ijrdo.org

Mutagenic Agents:

Physical Mutagens : Ultraviolet (UV) radiation is a commonly used physical mutagen that causes random DNA damage. microbiologyclass.netbiotechresources.com

Chemical Mutagens : Potent chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or ethyl methanesulfonate (B1217627) (EMS) are used to induce a wide spectrum of genetic mutations. microbiologyclass.net

Process: The procedure follows a cyclical workflow:

Mutagen Exposure : A suspension of S. anulatus spores is treated with a mutagen at a dose calculated to achieve a specific kill rate (e.g., 99%), which often correlates with a high mutation frequency. ijrdo.org

Screening and Selection : The surviving colonies are cultivated, typically in shake flasks or microtiter plates. biotechresources.com The fermentation broth from each mutant is then assayed for dihydroabikoviromycin concentration.

Isolation of Improved Strains : Mutants that exhibit significantly higher yields compared to the parent strain are isolated.

Iterative Cycles : The best-performing mutant from one round becomes the parent strain for the next round of mutagenesis and screening. This iterative process can lead to a stepwise, cumulative increase in product yield over many generations. ijrdo.org

Table 2: Hypothetical Results of a Multi-Round Classical Mutagenesis Program for S. anulatus This interactive table illustrates the potential yield improvement over several rounds of mutagenesis and selection.

| Strain ID | Parent Strain | Mutagenesis Round | Mutagen Used | Dihydroabikoviromycin Yield (mg/L) | Yield Improvement (%) |

|---|---|---|---|---|---|

| WT | N/A (Wild Type) | 0 | None | 15 | - |

| M-145 | WT | 1 | UV | 28 | 86.7% |

| M-231 | M-145 | 2 | EMS | 45 | 60.7% |

| M-410 | M-231 | 3 | NTG | 72 | 60.0% |

| M-505 | M-410 | 4 | UV | 95 | 31.9% |

Genetic Engineering and Pathway Manipulation

With advancements in genomics and molecular biology, rational strain improvement through genetic engineering has become a powerful strategy to supplement classical methods. nih.govbritannica.com This approach involves making targeted modifications to an organism's DNA to enhance the biosynthesis of a specific product. pressbooks.pub The prerequisite for this strategy is the identification of the biosynthetic gene cluster (BGC) responsible for producing dihydroabikoviromycin in Streptomyces anulatus. jmicrobiol.or.krnih.gov

BGC Identification and Analysis: Genome mining tools, such as antiSMASH, can be used to scan the sequenced genome of S. anulatus to identify the BGC for dihydroabikoviromycin. jmicrobiol.or.krnih.gov These clusters contain genes encoding the core biosynthetic enzymes (like polyketide synthases or non-ribosomal peptide synthetases), tailoring enzymes (e.g., oxidases, reductases), regulatory proteins, and transport systems. secondarymetabolites.orgmdpi.com

Strategies for Pathway Manipulation: Once the BGC is identified, several genetic engineering strategies can be employed to increase flux through the pathway and boost product yield:

Overexpression of Regulatory Genes : Many BGCs are controlled by pathway-specific regulatory genes (e.g., SARP-like activators). Overexpressing a positive regulator can "turn on" or significantly upregulate the entire cluster, leading to higher product yields. frontiersin.org

Deletion of Negative Regulators : Conversely, some BGCs are suppressed by repressor proteins (e.g., TetR-family regulators). Knocking out the gene for a negative regulator can de-repress the cluster and enhance production. frontiersin.org

Heterologous Expression : The entire BGC can be cloned and expressed in a well-characterized, fast-growing, and genetically tractable host organism. This can overcome issues related to slow growth or complex regulation in the native producer. jmicrobiol.or.krmdpi.com

Table 3: Targeted Genetic Manipulation Strategies for the Dihydroabikoviromycin BGC This table outlines potential gene targets within the hypothetical BGC and the rationale for their manipulation.

| Target Gene (Hypothetical) | Gene Function | Genetic Strategy | Expected Outcome |

|---|---|---|---|

| dhaA | SARP-family transcriptional activator | Overexpression under a strong, constitutive promoter | Increased transcription of all biosynthetic genes in the cluster, leading to higher yield. |

| dhaR | TetR-family transcriptional repressor | Gene knockout / deletion | De-repression of the biosynthetic pathway, allowing for constitutive production. |

| dhaPKS1 | Core Polyketide Synthase | Promoter replacement with a stronger variant | Increased synthesis of the polyketide backbone, the primary intermediate. |

| accA1 | Acetyl-CoA Carboxylase (Primary Metabolism) | Overexpression | Increased supply of the malonyl-CoA precursor, potentially boosting overall pathway flux. |

Compound Index

Biological Activities and Mechanisms of Action of Dihydroabikoviromycin Non Clinical Focus

Genotoxic Mechanisms of Action

Dihydroabikoviromycin, a secondary metabolite produced by Streptomyces anulatus, has demonstrated notable genotoxic effects in various bacterial and mammalian cell-based assays. nih.govchemistry-chemists.com Its ability to interact with and damage DNA is a key aspect of its biological activity. nih.gov

Induction of DNA Damage

Evidence for Dihydroabikoviromycin's capacity to induce DNA damage is supported by differential killing tests involving Escherichia coli. nih.govresearchgate.net In these assays, a DNA repair-proficient strain, E. coli WP2, was compared with its repair-deficient derivative, CM871. nih.gov The results indicated that the presence of a functional DNA repair system offered protection against the effects of Dihydroabikoviromycin. nih.govresearchgate.net This differential sensitivity strongly implies that the compound causes a form of DNA damage that is recognized and repaired by cellular DNA repair mechanisms, establishing its genotoxic nature. nih.govresearchgate.net

Activity in Bacterial Mutagenicity Assays (e.g., Ames Test)

The mutagenic potential of Dihydroabikoviromycin has been evaluated using the Ames test, a widely used bacterial reverse mutation assay. nih.govenamine.net A dose-dependent increase in the number of revertant colonies was observed in the Salmonella typhimurium tester strain TA100. nih.govresearchgate.net This strain is designed to detect mutagens that cause base-pair substitutions. numberanalytics.com In contrast, Dihydroabikoviromycin did not show mutagenic activity in the frameshift tester strain TA98. nih.govresearchgate.net This specificity suggests that the compound primarily acts by inducing point mutations rather than frameshift mutations. nih.gov

Table 1: Ames Test Results for Dihydroabikoviromycin

| Tester Strain | Type of Mutation Detected | Result with Dihydroabikoviromycin |

|---|---|---|

| S. typhimurium TA100 | Base-pair substitution | Positive (Dose-dependent increase in revertants) nih.govresearchgate.net |

| S. typhimurium TA98 | Frameshift mutation | Negative nih.govresearchgate.net |

Induction of SOS Response Pathways in Escherichia coli

Further evidence of Dihydroabikoviromycin's DNA-damaging properties comes from its ability to induce the SOS response in Escherichia coli. nih.govijbs.com The SOS system is a global response to DNA damage in bacteria, involving the coordinated expression of numerous genes involved in DNA repair and mutagenesis. ijbs.complos.org In an SOS-chromotest using the E. coli PQ37 strain, Dihydroabikoviromycin was shown to induce the sfiA gene. nih.govresearchgate.net The induction of sfiA, a key gene in the SOS regulon, was measured by an increase in β-galactosidase activity, confirming that the compound triggers this critical DNA damage response pathway. nih.gov

Sister Chromatid Exchange (SCE) Induction in Mammalian Cell Lines (e.g., CHO Cells)

The genotoxicity of Dihydroabikoviromycin extends to mammalian cells, as demonstrated by its ability to induce sister chromatid exchanges (SCEs). nih.gov SCEs are the product of the exchange of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events. researchgate.net In studies using Chinese Hamster Ovary (CHO) cells, a dose-related increase in the frequency of SCEs was observed following exposure to Dihydroabikoviromycin. nih.govresearchgate.net This finding indicates that the compound is capable of causing chromosomal damage in mammalian cell lines. nih.gov

Table 2: Genotoxicity Profile of Dihydroabikoviromycin

| Assay | System | Finding | Reference |

|---|---|---|---|

| Differential Killing Test | E. coli WP2 (repair-proficient) vs. CM871 (repair-deficient) | Greater killing in repair-deficient strain, indicating DNA damage. | nih.govresearchgate.net |

| Ames Test | S. typhimurium TA100 | Dose-dependent increase in His+ revertants. | nih.govresearchgate.net |

| Ames Test | S. typhimurium TA98 | No increase in revertants. | nih.govresearchgate.net |

| SOS-Chromotest | E. coli PQ37 | Induction of the sfiA gene. | nih.govresearchgate.net |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Dose-related increase in SCEs. | nih.govresearchgate.net |

Cytotoxicity Mechanisms in In Vitro Models

Modulation of Cellular Viability in Cultured Cells

In addition to its genotoxic effects, Dihydroabikoviromycin exhibits direct cytotoxicity, suppressing the growth of tumor cells in vitro. nih.gov Bioluminescence-based assays were used to assess its impact on the viability of different tumor cell lines. nih.govresearchgate.net Research has shown that Dihydroabikoviromycin can suppress the growth of tumor cells at a concentration of 10 micrograms/ml. nih.govresearchgate.net This cytotoxic activity highlights the compound's potential to interfere with fundamental cellular processes necessary for survival and proliferation.

Implication in Apoptotic Pathways in Specific Cell Types

The biological activities of Dihydroabikoviromycin extend to inducing cellular responses linked to programmed cell death, or apoptosis, primarily through its genotoxic effects. researchgate.netnih.gov Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, and such damage is a well-known trigger for apoptosis. nih.govmdpi.comqiagen.com

Research has demonstrated that Dihydroabikoviromycin causes DNA damage. nih.gov This was substantiated in differential killing tests where a functional DNA repair system in Escherichia coli offered protection against the compound's effects, implying that DNA is a direct or indirect target. nih.gov Further evidence of its interaction with cellular DNA includes the induction of the sfiA gene, a component of the SOS DNA repair pathway, in E. coli PQ37. nih.gov

In eukaryotic cells, the genotoxic potential of Dihydroabikoviromycin was observed through a dose-related increase in sister-chromatid exchanges (SCEs) in Chinese Hamster Ovary (CHO) cells. nih.gov SCEs are indicative of DNA damage and repair events. While the precise apoptotic signaling cascades modulated by Dihydroabikoviromycin are not fully elucidated, its capacity to induce DNA damage strongly suggests an activation of the intrinsic apoptotic pathway. mdpi.comnih.gov This pathway is initiated by intracellular stress signals, such as irreparable genetic damage, which leads to the activation of a cascade of proteins that execute cell death. mdpi.comqiagen.com Additionally, Dihydroabikoviromycin has been shown to suppress the growth of tumor cells in vitro. nih.gov

Enzyme Inhibition Profiles

Dihydroabikoviromycin is recognized as an enzyme inhibitor, with specific activity against key enzymes in fungal metabolic pathways. nih.govwikipedia.org

Inhibition of Polyketide Synthase (PKS1) in Fungi

A primary and well-documented mechanism of action for Dihydroabikoviromycin is the inhibition of Polyketide Synthase (PKS1). researchgate.netmathewsopenaccess.com Polyketide synthases are multi-domain enzymes crucial for the production of polyketides, a diverse class of secondary metabolites. wikipedia.org In certain pathogenic fungi, PKS1 is essential for the biosynthesis of melanin (B1238610), a pigment that contributes to their virulence and protects them from host defenses. researchgate.netjst.go.jp

Specifically, Dihydroabikoviromycin has been identified as a potent inhibitor of the PKS1 enzyme involved in the melanin biosynthesis pathway of the plant pathogenic fungus Colletotrichum lagenarium. nih.govresearchgate.netteikyo-u.ac.jp The PKS1 enzyme in this fungus is responsible for producing 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN), which is an early intermediate in the melanin pathway. researchgate.netjst.go.jp By inhibiting PKS1, Dihydroabikoviromycin effectively blocks melanin production, making it a candidate for selectively targeting the virulence of pathogenic fungi. researchgate.netmathewsopenaccess.com

Potential Inhibition of Other Cellular Pathways

Beyond its defined role as a PKS1 inhibitor, evidence suggests Dihydroabikoviromycin may interfere with other fundamental cellular pathways, primarily through its genotoxic activity. researchgate.netnih.gov As previously noted, the compound induces DNA damage, a finding supported by studies on both bacterial and mammalian cells. nih.gov This indicates a potential interaction with pathways involved in DNA replication and maintenance.

Tests using repair-deficient strains of Escherichia coli showed increased sensitivity to Dihydroabikoviromycin, confirming that the compound's cytotoxicity is linked to DNA damage that would normally be handled by cellular repair mechanisms. nih.gov The induction of the SOS response in bacteria further points to the disruption of DNA integrity as a key cellular effect. nih.gov Therefore, while PKS1 is a specific enzymatic target, the broader effects of Dihydroabikoviromycin appear to involve the fundamental pathway of DNA maintenance.

Antimicrobial Activities in Model Systems

Dihydroabikoviromycin exhibits a range of antimicrobial activities in laboratory settings, demonstrating efficacy against both bacteria and fungi. nih.govresearchgate.net

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacteria In Vitro

Dihydroabikoviromycin has demonstrated antibacterial properties, with notable activity against Gram-positive bacteria. researchgate.netresearchgate.net In vitro studies have confirmed its efficacy against species such as Bacillus subtilis and Staphylococcus aureus. researchgate.net One study reported that a methanol (B129727) fraction containing the compound showed a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against both of these bacterial species. researchgate.net

The compound also affects certain Gram-negative bacteria. nih.gov It shows selective activity against DNA repair-deficient strains of Escherichia coli, and it was found to be mutagenic in the Ames test using Salmonella typhimurium TA100, indicating it can penetrate the outer membrane of these organisms to reach intracellular targets. researchgate.netnih.gov

| Bacterial Species | Gram Stain | Observed Activity | Source |

|---|---|---|---|

| Bacillus subtilis | Positive | Active; MIC of 250 µg/mL (for methanol fraction). | researchgate.net |

| Staphylococcus aureus | Positive | Active; MIC of 250 µg/mL (for methanol fraction). | researchgate.net |

| Escherichia coli (DNA repair-deficient) | Negative | Selectively active, indicating DNA damage. | researchgate.netnih.gov |

| Salmonella typhimurium (TA100) | Negative | Mutagenic activity observed in Ames test. | nih.gov |

Antifungal Spectrum and Efficacy Against Fungal Pathogens In Vitro

Dihydroabikoviromycin possesses significant antifungal activity, which is linked to its ability to inhibit melanin biosynthesis in certain pathogens. nih.govresearchgate.netresearchgate.net It has shown efficacy against a variety of fungal species in vitro. researchgate.net

Studies have reported activity against Aspergillus niger, Trychophyton rubrum, and Aspergillus flavus. researchgate.net For Aspergillus flavus, a methanol fraction containing Dihydroabikoviromycin demonstrated a Minimum Inhibitory Concentration (MIC) of 61.5 µg/mL. researchgate.net Its potent inhibitory effect on the PKS1 enzyme in Colletotrichum lagenarium highlights its targeted mechanism against fungal pathogens that rely on melanin for their pathogenicity. nih.govresearchgate.net

| Fungal Species | Observed Activity | Source |

|---|---|---|

| Colletotrichum lagenarium | Inhibits melanin biosynthesis via PKS1 inhibition. | nih.govresearchgate.net |

| Aspergillus niger | Active. | researchgate.net |

| Trychophyton rubrum | Active. | researchgate.net |

| Aspergillus flavus | Active; MIC of 61.5 µg/mL (for methanol fraction). | researchgate.net |

Structure Activity Relationship Sar Studies of Dihydroabikoviromycin and Analogues

Methodologies for Investigating Structural Determinants of Biological Activity

A variety of methodologies are employed to elucidate the structural determinants of dihydroabikoviromycin's biological activity. These approaches range from traditional bioassays to modern computational techniques, providing a comprehensive understanding of its SAR.

Initial investigations often involve bioassay-directed fractionation , a process where crude extracts from producing organisms, such as Streptomyces anulatus, are separated into fractions. researchgate.net Each fraction is then tested for a specific biological activity, such as genotoxicity or antimicrobial effects, to isolate the active compound. researchgate.net

Once purified, the compound's activity is characterized using a panel of specific assays. For assessing genotoxicity, a standard battery of tests is used, including:

Bacterial Assays : Differential killing tests using pairs of bacterial strains, such as Escherichia coli WP2 and its DNA repair-deficient derivative CM871, can indicate if the compound causes DNA damage. jst.go.jp The Ames test with various Salmonella typhimurium strains (e.g., TA98 and TA100) is used to detect point mutations, while the SOS-chromotest in E. coli PQ37 indicates the induction of the SOS DNA repair system. researchgate.net

Eukaryotic Cell Assays : The sister-chromatid exchange (SCE) assay in mammalian cells, such as Chinese Hamster Ovary (CHO) cells, is employed to detect DNA damage and repair events in eukaryotes. researchgate.net

Cytotoxicity Assays : Bioluminescence-based methods are used to screen for cytotoxicity against various tumor cell lines, providing a measure of the compound's direct effect on cell viability. researchgate.net

To investigate enzyme inhibition, researchers use in vitro assays with purified enzymes. For instance, the effect of dihydroabikoviromycin on melanin (B1238610) biosynthesis was studied by measuring its inhibitory activity against polyketide synthase (PKS) from Colletotrichum lagenarium. researchgate.netnih.gov

More advanced approaches include computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govmdpi.com These in silico methods correlate the chemical structure of a molecule with its biological effect. nih.gov Techniques like 3D-QSAR can help identify the steric and electrostatic properties that are critical for biological activity, guiding the rational design of novel analogues. nih.govnih.gov

Identification of Key Pharmacophoric Groups for Genotoxicity

Studies have confirmed that dihydroabikoviromycin is genotoxic, causing damage to DNA. jst.go.jp The identification of the specific parts of the molecule—the pharmacophoric groups—responsible for this activity is key to understanding its mechanism of action.

Research by Holmalahti et al. demonstrated that a functional DNA repair system provides protection against the effects of dihydroabikoviromycin, which strongly implies that the compound is a DNA-damaging agent. jst.go.jp This was established through differential killing tests where a DNA repair-deficient strain of E. coli (CM871) was more sensitive to the compound than its repair-proficient counterpart (WP2). jst.go.jpresearchgate.net

The genotoxic effects of dihydroabikoviromycin have been characterized across several test systems, as summarized in the table below.

| Test System | Organism/Cell Line | Result | Implication |

| Differential Killing Test | E. coli WP2 (repair-proficient) vs. CM871 (repair-deficient) | Selective activity against the repair-deficient strain. jst.go.jp | The compound causes DNA damage that can be repaired by cellular mechanisms. |

| Ames Test | Salmonella typhimurium TA100 | Dose-dependent increase in His+ revertants. researchgate.net | Induces base-pair substitution mutations. |

| Ames Test | Salmonella typhimurium TA98 | No mutagenic effect observed. researchgate.net | Does not cause frameshift mutations. |

| SOS-Chromotest | E. coli PQ37 | Induction of the sfiA gene. researchgate.net | Triggers the SOS DNA repair response. |

| Sister-Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | Dose-related increase in SCEs. researchgate.net | Causes genotoxic damage in mammalian cells. |

While the specific pharmacophore has not been definitively delineated in the reviewed literature, the genotoxicity is likely associated with the molecule's unusual and reactive piperidine (B6355638) alkaloid structure. chemrxiv.org Natural products with such compact, strained ring systems often contain electrophilic sites that can react with nucleophilic macromolecules like DNA, leading to damage. researchgate.net The conjugated diene-imine portion of the closely related abikoviromycin (B1666469) is known to be highly reactive, suggesting that the core bicyclic system is a key contributor to its biological effects. researchgate.net

Correlation of Structural Motifs with Enzyme Inhibitory Potency

Dihydroabikoviromycin has been identified as a potent inhibitor of a specific enzyme, and understanding the relationship between its structural motifs and inhibitory activity is central to its SAR profile.

The primary enzyme target identified for dihydroabikoviromycin is polyketide synthase (PKS) . researchgate.netnih.gov Specifically, it inhibits the PKS involved in the biosynthesis of melanin in the pathogenic fungus Colletotrichum lagenarium. researchgate.netnih.gov PKS enzymes are large, multi-domain proteins that function as assembly lines to produce complex natural products called polyketides. nih.govnih.gov By inhibiting this enzyme, dihydroabikoviromycin effectively blocks the production of melanin, a key virulence factor for this fungus.

The SAR for enzyme inhibition by dihydroabikoviromycin and its analogues is an area requiring further detailed investigation. However, general principles of enzyme inhibitor design can be applied. For many inhibitors, potency is derived from a combination of factors:

Shape Complementarity : The inhibitor must fit snugly into the enzyme's active site.

Key Interactions : Specific functional groups on the inhibitor form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with amino acid residues in the active site.

Stereochemistry : The three-dimensional arrangement of atoms is often critical, with one stereoisomer being significantly more active than others. nih.gov

For pantothenamide-type inhibitors targeting other enzymes, studies have shown that stereospecific binding is a crucial SAR finding. nih.gov While detailed SAR studies on a series of dihydroabikoviromycin analogues against PKS are not available in the reviewed literature, the unique and rigid [4.3.0] bicyclic core of the molecule likely plays a significant role in its presentation of functional groups for interaction with the PKS active site. chemrxiv.org The development of concise synthetic routes to produce abikoviromycin and related structures is expected to facilitate future studies to identify their direct biological targets and elucidate detailed SAR. chemrxiv.orgresearchgate.net

Analysis of Modifications Affecting Antimicrobial Selectivity

Dihydroabikoviromycin is known to possess antimicrobial properties, and analyzing how chemical modifications to its structure affect its selectivity is a key goal for developing potential therapeutic agents. researchgate.netsnu.ac.kr Antimicrobial selectivity refers to a compound's ability to inhibit or kill pathogenic microbes at concentrations that are not toxic to host cells.

The inherent genotoxicity of dihydroabikoviromycin suggests a mechanism-based selectivity. For example, its selective activity against DNA repair-deficient bacteria demonstrates a form of target-specific selectivity. jst.go.jp This suggests that its antimicrobial action, at least in part, stems from its ability to cause DNA damage.

While specific studies detailing the synthesis and testing of a wide range of dihydroabikoviromycin analogues for antimicrobial selectivity are limited in the available literature, general strategies for improving the selectivity of antimicrobial compounds are well-established. These often involve modifying the molecule to enhance its interaction with bacterial targets while minimizing interaction with mammalian cells. Key strategies include:

Modulating Hydrophobicity : Adjusting the lipophilicity of a molecule can alter its ability to penetrate bacterial versus mammalian cell membranes. For some antimicrobial peptides, increasing hydrophobicity can enhance activity but may also increase toxicity if not balanced correctly. nih.gov

Altering Charge : The net positive charge of many antimicrobial agents is crucial for their initial electrostatic interaction with negatively charged bacterial membranes. Modifications that alter this charge can impact selectivity.

Introducing Specific Functional Groups : Adding or modifying functional groups can create new interactions with the target or alter the compound's pharmacokinetic properties. mdpi.com

Structural Scaffolding : Using a core scaffold, such as the piperidine system in dihydroabikoviromycin, allows for systematic modification of peripheral groups to probe for effects on selectivity. scialert.net

The development of new synthetic methods provides access to analogues that can be used to explore these modifications. mdpi.comchemrxiv.org Such studies are essential to determine if the antimicrobial activity of dihydroabikoviromycin can be separated from its genotoxicity, a critical step for any potential therapeutic development.

Computational Approaches for Quantitative Structure-Activity Relationships (QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for analyzing and predicting the biological activity of chemical compounds, offering a rational approach to drug design. nih.gov Although specific QSAR models for dihydroabikoviromycin were not found in the reviewed literature, the principles of QSAR are directly applicable to the study of this compound and its analogues.

QSAR is a process that quantitatively correlates the chemical structure of a series of compounds with a defined biological activity, such as enzyme inhibition or antimicrobial potency. genscript.com The fundamental assumption is that variations in the biological activity within a set of molecules are related to changes in their structural or physicochemical properties. genscript.com

A typical QSAR study involves several key steps:

Data Set Assembly : A collection of structurally related compounds with experimentally measured biological activities is required. For dihydroabikoviromycin, this would involve synthesizing a library of analogues.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., molecular shape, steric fields, electrostatic fields). nih.gov

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in model development. nih.gov

For a compound like dihydroabikoviromycin, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) could be particularly insightful. nih.gov CoMFA models can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a clear guide for designing more potent and selective molecules. nih.govnih.gov Such computational studies can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Analytical Characterization and Quantification Methodologies for Dihydroabikoviromycin

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Dihydroabikoviromycin. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of Dihydroabikoviromycin. ceitec.cz In particular, 13C-NMR provides information on the number and chemical environment of each carbon atom within the molecule. ceitec.cz The identification of Dihydroabikoviromycin produced by Streptomyces anulatus JH801 was confirmed using NMR techniques. gwdguser.de The 13C-NMR spectrum revealed the presence of ten carbon signals, although an additional signal from an impurity was also noted. gwdguser.de The analysis identified five CH groups, two CH2 groups, and one olefinic or nitrogen-bond methyl group, while the presence of two or three quaternary carbon atoms was initially uncertain. gwdguser.de

Table 1: Physicochemical Properties of Dihydroabikoviromycin

| Property | Value |

| Appearance | Yellow powder |

| Molecular Formula | C10H13NO |

Data sourced from Holmalahti et al. (1998). gwdguser.de

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. uvsq.fr When coupled with liquid chromatography (LC), as in LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), it allows for the separation and identification of individual components in a mixture with high resolution and mass accuracy. researchgate.nethpst.czlibretexts.org

Dihydroabikoviromycin has been identified in complex extracts using LC-QTOF-MS. researchgate.net For instance, analysis of an ethyl acetate (B1210297) extract from the actinobacterial isolate Saccharothrix flava VSM-3 identified Dihydroabikoviromycin as one of the main compounds in the positive ion mode. researchgate.net The mass spectrum of Dihydroabikoviromycin shows a 100% signal at an m/e of 163.1, which corresponds to its molecular formula, C10H13NO. gwdguser.de This technique is crucial for confirming the presence of Dihydroabikoviromycin in various biological samples and for distinguishing it from other metabolites. researchgate.netresearchgate.netuva.esresearcher.life

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. edinst.comnih.govwikipedia.org The i.r. spectrum of Dihydroabikoviromycin, measured in KBr disks, contributes to its structural characterization by revealing the presence of specific chemical bonds. gwdguser.de This method is often used in conjunction with other spectroscopic techniques to provide a comprehensive structural profile of the compound. gwdguser.de FTIR is a non-destructive method that can provide a chemical fingerprint of the sample. edinst.comfranplast-tpe.com

Mass Spectrometry (MS) (e.g., LC-QTOF-MS)

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for isolating Dihydroabikoviromycin from the complex broths of producing microorganisms and for its subsequent purification. biopharmaspec.comlibretexts.org

Liquid chromatography (LC) is a fundamental technique for the separation and purification of Dihydroabikoviromycin. biopharmaspec.comlibretexts.org Various LC methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are employed. biopharmaspec.com In the purification of Dihydroabikoviromycin from Streptomyces anulatus JH801, a bioassay-directed fractionation of a chloroform (B151607) extract was performed using silica (B1680970) gel semipreparative TLC, followed by further purification using reversed-phase (C8) HPLC. gwdguser.de This process yielded a pure, slightly brownish compound identified as Dihydroabikoviromycin. gwdguser.de Studies on the supernatant culture of Streptomyces sp. US24 strain also utilized various separation steps, including liquid chromatography, to isolate active molecules, with one having a retention time of 34 minutes. researchgate.net

Table 2: Chromatographic Retention of Bioactive Molecules from Streptomyces sp. US24

| Molecule | Retention Time (min) |

| P(34 min) | 34 |

| P(37.26 min) | 37.26 |

Data sourced from Zothanpuia et al. (2022). researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique used for the separation and identification of volatile and semi-volatile compounds. filab.frnih.gov While less common for a compound like Dihydroabikoviromycin compared to LC-MS due to potential thermal degradation, it can still be utilized for the analysis of related or derivatized compounds in a mixture. filab.frnotulaebotanicae.ro In some studies, GC-MS analysis has been used to characterize the chemical composition of crude extracts from Streptomyces species, which may contain Dihydroabikoviromycin among other bioactive compounds. researchgate.net The identification of compounds is typically based on their peak area and retention time in the chromatogram. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation of components within a mixture. libretexts.org This method is founded on the principle of affinity-based separation, where components are partitioned between a stationary phase and a mobile phase. The stationary phase consists of a thin layer of an adsorbent material, such as silica gel or aluminum oxide, coated onto an inert backing like glass or aluminum. merckmillipore.com In practice, the sample is applied to one end of the plate, which is then placed in a sealed chamber containing a solvent, known as the mobile phase. As the mobile phase ascends the plate via capillary action, the sample's components travel at different rates depending on their affinity for the stationary and mobile phases, thus achieving separation.

In the context of Dihydroabikoviromycin, TLC serves as a valuable qualitative tool for analyzing crude extracts, for instance, from fermentation broths of Streptomyces species. researchgate.net It allows for the rapid assessment of the presence of the compound and can be used to monitor the progress of extraction and purification processes. Visualization of the separated spots on the TLC plate is commonly achieved by exposure to ultraviolet (UV) light, under which compounds like Dihydroabikoviromycin become visible as distinct bands. core.ac.uk

While specific R_f (retardation factor) values and detailed solvent systems for Dihydroabikoviromycin are not extensively documented in publicly available literature, the general methodology is standard. The selection of the stationary and mobile phases would be optimized to achieve clear separation from other metabolites in the extract.

Table 1: General Methodology for Thin-Layer Chromatography of Dihydroabikoviromycin

| Parameter | Description | Details |

|---|---|---|

| Stationary Phase | The adsorbent layer coated on the plate. | Typically silica gel or aluminum oxide plates are used. |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | A mixture of organic solvents, with polarity adjusted for optimal separation. |

| Application | The process of applying the sample to the plate. | Extracts containing Dihydroabikoviromycin are spotted onto the plate. libretexts.orgresearchgate.net |

| Development | The separation process as the mobile phase ascends the plate. | The plate is developed in a closed chamber to ensure solvent vapor saturation. |

| Visualization | The method used to see the separated compound spots. | UV light is a cited method for visualizing Dihydroabikoviromycin bands. core.ac.uk |

Quantitative Analytical Methods for Production and Purity Assessment

Quantitative analysis is crucial for determining the concentration and purity of Dihydroabikoviromycin, particularly in monitoring its production in fermentation cultures and assessing the quality of the final purified product. lcms.cz Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a primary method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and reproducible chromatographic technique used to separate, identify, and quantify components in a mixture. researchgate.net Research on the production of Dihydroabikoviromycin by Streptomyces anulatus has utilized a specific reverse-phase HPLC (RP-HPLC) method for its quantification. gwdguser.de In this method, the separation is achieved on a non-polar stationary phase with a polar mobile phase. gwdguser.de The compound is detected as it elutes from the column by a UV detector set at a specific wavelength where the compound absorbs light. gwdguser.de

Detailed findings from a study on Dihydroabikoviromycin production provide a validated method for its quantification. gwdguser.de

Table 2: HPLC Method for Quantitative Analysis of Dihydroabikoviromycin

| Parameter | Specification | Source |

|---|---|---|

| Stationary Phase | LiChrospher RP-8 (5 µm) | gwdguser.de |

| Column Dimensions | 125 x 10 mm | gwdguser.de |

| Mobile Phase | Methanol (B129727) : 0.05 M Ammonium (B1175870) Acetate (70:30, v/v) | gwdguser.de |

| Elution Mode | Isocratic | gwdguser.de |

| Flow Rate | 2.0 mL/min | gwdguser.de |

| Detection | UV Absorbance at 264 nm | gwdguser.de |

| Retention Time | Approximately 5 minutes | gwdguser.de |

Other Quantitative Methods

Beyond HPLC, other advanced analytical techniques can be applied for the analysis of Dihydroabikoviromycin.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is mentioned in the context of analyzing extracts from actinomycetes that produce Dihydroabikoviromycin. researchgate.net GC-MS separates volatile and semi-volatile compounds before detecting them with a mass spectrometer, which provides detailed structural information and can be used for quantification. filab.frnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry offers enhanced specificity and sensitivity, making it a powerful tool for identifying and quantifying compounds like Dihydroabikoviromycin in complex mixtures. researchgate.netnih.gov

UV-Vis Spectrophotometry: The principle of UV detection in HPLC is based on spectrophotometry. juniperpublishers.com The concentration of a purified Dihydroabikoviromycin sample in solution can be determined by measuring its absorbance at its wavelength of maximum absorption (λ_max), which is noted to be 264 nm, and applying the Beer-Lambert law. gwdguser.dejuniperpublishers.com

Table 3: Overview of Other Potential Quantitative Analytical Methods

| Method | Principle | Application Notes for Dihydroabikoviromycin |

|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection and quantification. | Used for structural elucidation of compounds in crude extracts; can be adapted for quantification. researchgate.netfilab.fr |

| LC-MS | High-resolution separation by HPLC followed by highly specific mass-based detection. | Tentative identification of Dihydroabikoviromycin has been performed using mass spectrometry. researchgate.net Offers high sensitivity and specificity for quantification. |

| UV-Vis Spectrophotometry | Measures the absorbance of light by the compound at a specific wavelength. | The UV absorbance at 264 nm is a key parameter for detection and quantification. gwdguser.dedissolutiontech.com |

Future Research Directions and Prospects for Dihydroabikoviromycin

Further Elucidation of Undiscovered Biosynthetic Pathway Steps